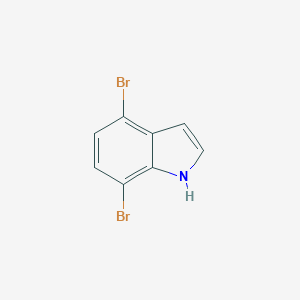
1-(3-Chloropropyl)indole-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)indole-3-carboxaldehyde is a synthetic compound that belongs to the family of indole-based molecules. This compound has been widely studied for its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)indole-3-carboxaldehyde has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)indole-3-carboxaldehyde is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. This compound has also been shown to modulate various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound exhibits potent antioxidant and anti-inflammatory effects. It has been shown to protect cells from oxidative damage and reduce the production of pro-inflammatory cytokines. In vivo studies have also demonstrated the potential of this compound to protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Chloropropyl)indole-3-carboxaldehyde in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a valuable tool for studying the mechanisms of oxidative stress and inflammation. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and dosing.
Direcciones Futuras
There are many potential future directions for the study of 1-(3-Chloropropyl)indole-3-carboxaldehyde. One promising direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the discovery of new signaling pathways involved in oxidative stress and inflammation. Additionally, the potential toxicity of this compound could be further investigated to ensure safe handling and dosing in lab experiments.
Métodos De Síntesis
The synthesis of 1-(3-Chloropropyl)indole-3-carboxaldehyde involves the reaction of 3-chloropropylindole with 2,4-dinitrophenylhydrazine in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to obtain the final product. This synthesis method has been widely used and optimized for the production of high-quality this compound.
Propiedades
Número CAS |
156237-48-8 |
|---|---|
Fórmula molecular |
C12H12ClNO |
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C12H12ClNO/c13-6-3-7-14-8-10(9-15)11-4-1-2-5-12(11)14/h1-2,4-5,8-9H,3,6-7H2 |
Clave InChI |
YYPSZNRKRTUESL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCl)C=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CCCCl)C=O |
Sinónimos |
1-(3-Chloropropyl)indole-3-carboxaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



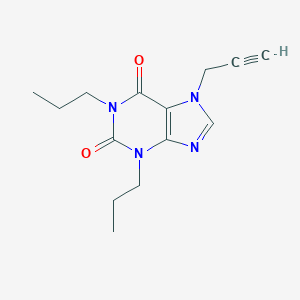
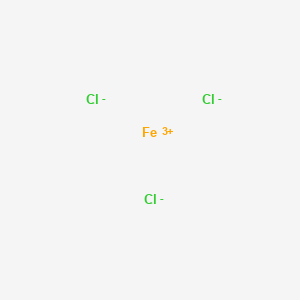
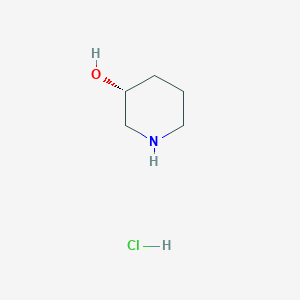
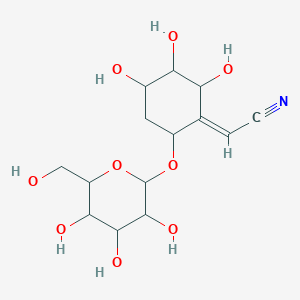

![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)
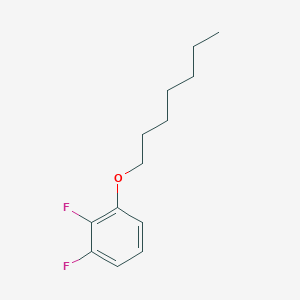
![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate](/img/structure/B177913.png)


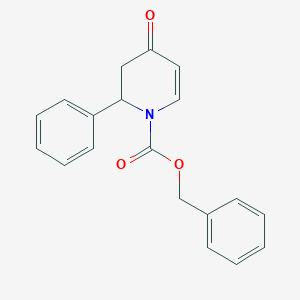
![2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid](/img/structure/B177922.png)
